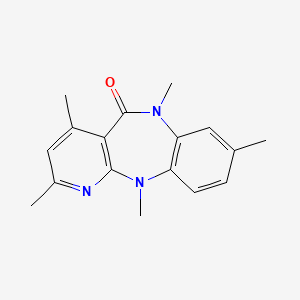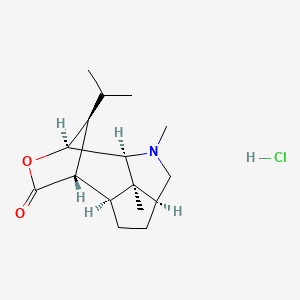
Dendroban-12-one, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dendroban-12-one, hydrochloride, also known as dendrobine, is an alkaloid found in the orchid species Dendrobium nobile. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products. This compound has garnered interest due to its unique molecular structure and potential pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dendrobine has been a subject of interest for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. There have been three successful enantioselective syntheses of dendrobine reported, with yields ranging from 0.2% to 4.0% . The most notable synthesis was carried out by Kreis et al., which involved a key reaction cascade initiated by an amine that embeds itself in the target structure. This reaction cascade occurs stereoselectively only when carried out without isolation of intermediates .
Industrial Production Methods
The compound is primarily extracted from the stems of Dendrobium nobile, where it is present at an average of 0.5% by weight .
Análisis De Reacciones Químicas
Types of Reactions
Dendroban-12-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired stereochemistry is maintained .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of dendrobine, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Dendroban-12-one, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dendroban-12-one, hydrochloride involves its interaction with various molecular targets. It is a strongly selective competitive antagonist of β-alanine, taurine, and glycine. This interaction leads to its analgesic and antipyretic effects. The compound also affects heart rate, blood pressure, and respiration, contributing to its hypotensive effects .
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxydendroban-12-one: A hydroxylated derivative of dendrobine with similar pharmacological properties.
Picrotoxinin: A related compound in the picrotoxin family, known for its convulsant properties.
Uniqueness
Dendroban-12-one, hydrochloride is unique due to its complex tetracyclic ring system and the presence of seven contiguous stereocenters. This structural complexity makes it a valuable compound for studying stereoselective synthesis and natural product chemistry .
Propiedades
Número CAS |
35306-34-4 |
|---|---|
Fórmula molecular |
C16H26ClNO2 |
Peso molecular |
299.83 g/mol |
Nombre IUPAC |
(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1 |
Clave InChI |
KOTZYABOMHJSEA-RXRHBCKHSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl |
SMILES canónico |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl |
Números CAS relacionados |
2115-91-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


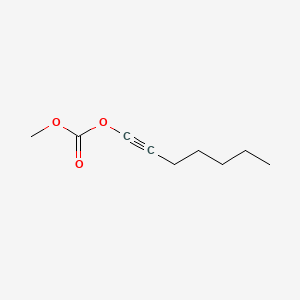
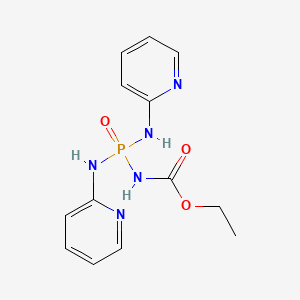




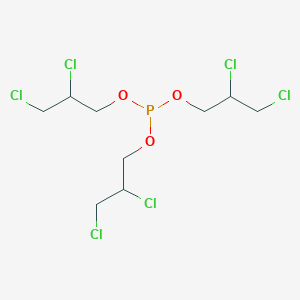
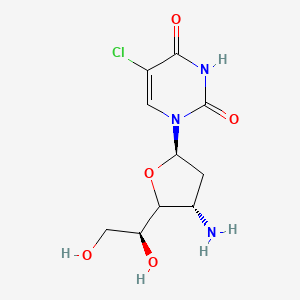
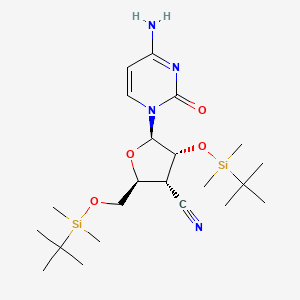
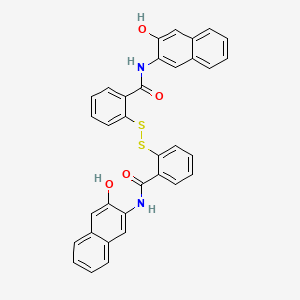

![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)

